molecular formula C15H16N2 B6592819 1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole CAS No. 2514903-78-5

1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole

Cat. No.: B6592819
CAS No.: 2514903-78-5
M. Wt: 224.30 g/mol
InChI Key: NFNKPDLQPUWNTN-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Heterocycles in Contemporary Chemical Science

Pyrazole is a five-membered heterocyclic organic compound featuring a ring structure composed of three carbon atoms and two adjacent nitrogen atoms. researchgate.netwikipedia.org This core structure, known as a pharmacophore, is the foundation for a vast class of compounds referred to as pyrazole derivatives. researchgate.nethilarispublisher.com These derivatives have become cornerstones in modern chemical science, particularly in the fields of medicinal chemistry and agrochemicals, due to their wide range of biological activities. researchgate.netglobalresearchonline.netmdpi.com

The interest in pyrazole chemistry has grown significantly over the years, driven by the discovery of the diverse pharmacological properties exhibited by its derivatives. mdpi.comresearchgate.net These compounds are recognized for a broad spectrum of activities, making them valuable scaffolds in drug discovery and development. researchgate.netnih.gov The versatility of the pyrazole ring allows for various substitutions, leading to a wide array of synthetic analogues with distinct applications. mdpi.comnih.gov Beyond pharmaceuticals, pyrazole derivatives are also utilized in industries producing dyes and fluorescent substances. globalresearchonline.net

Table 1: Selected Biological Activities of Pyrazole Derivatives

Biological Activity Reference
Anti-inflammatory globalresearchonline.netnih.govorientjchem.org
Antimicrobial globalresearchonline.netnih.govorientjchem.org
Antitumor/Anticancer globalresearchonline.netnih.govorientjchem.org
Analgesic globalresearchonline.netnih.govorientjchem.org
Antiviral researchgate.netresearchgate.netorientjchem.org
Antidepressant globalresearchonline.netorientjchem.org
Antidiabetic globalresearchonline.netresearchgate.net
Fungicidal wikipedia.orgorientjchem.org
Neuroprotective globalresearchonline.netresearchgate.net

Structural Context of 1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole within Pyrazole Chemistry

This compound is a specific derivative within the larger pyrazole family. evitachem.com Its structure is defined by the central pyrazole ring, which is an aromatic heterocycle. wikipedia.org The defining features of this particular compound are the substituent groups attached to this core ring:

A benzyl (B1604629) group (C₆H₅CH₂-) is attached to the nitrogen atom at position 1 (N1) of the pyrazole ring.

A cyclopent-1-en-1-yl group (C₅H₇-) is attached to the carbon atom at position 4 (C4) of the ring. evitachem.com

Table 2: Structural Details of this compound

Feature Description Reference
Core Structure Pyrazole evitachem.com
Substituent at N1 Benzyl group evitachem.com
Substituent at C4 Cyclopent-1-en-1-yl group evitachem.com
IUPAC Name 1-benzyl-4-(cyclopenten-1-yl)pyrazole evitachem.com
Molecular Formula C₁₅H₁₆N₂ evitachem.com

Historical Evolution of Pyrazole Synthetic Methodologies

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. wikipedia.orgmdpi.comijraset.com The development of synthetic methods to create the pyrazole ring has evolved significantly since these early discoveries.

Key Historical Developments:

Knorr Pyrazole Synthesis (1883): The first synthesis of a substituted pyrazole was achieved by Ludwig Knorr. hilarispublisher.com This seminal method involves the cyclocondensation reaction of a β-diketone (such as ethyl acetoacetate) with a hydrazine (B178648) derivative. globalresearchonline.netmdpi.comnih.gov This approach remains a fundamental and widely used strategy for preparing polysubstituted pyrazoles. wikipedia.org

First Synthesis of Parent Pyrazole (1889): The unsubstituted parent pyrazole compound was first synthesized by Eduard Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. globalresearchonline.netmdpi.com

Pechmann Synthesis (1898): Another classical route was developed by Hans von Pechmann, who synthesized pyrazole from the reaction of acetylene (B1199291) and diazomethane. wikipedia.orgijraset.com

From these foundational methods, the synthesis of pyrazoles has expanded to include a variety of strategies that offer greater efficiency, control over substitution patterns (regioselectivity), and broader substrate scope.

Modern Synthetic Approaches:

Condensation Reactions: The reaction of α,β-unsaturated aldehydes and ketones with hydrazine, followed by a dehydrogenation step, is a common modern method. wikipedia.orgmdpi.comijraset.com

Cycloaddition Reactions: [3+2] dipolar cycloaddition reactions are also employed to construct the pyrazole ring. mdpi.comnih.govorganic-chemistry.org

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form complex pyrazole derivatives, offering high efficiency. mdpi.comnih.gov

Advanced Methodologies: Contemporary research focuses on developing more sophisticated and sustainable methods, including the use of transition-metal catalysts, photoredox reactions, and one-pot procedures to streamline the synthesis of complex pyrazoles. mdpi.com

This continuous evolution of synthetic methodologies has been crucial in enabling the exploration of the vast chemical space of pyrazole derivatives for various applications. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-(cyclopenten-1-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-2-6-13(7-3-1)11-17-12-15(10-16-17)14-8-4-5-9-14/h1-3,6-8,10,12H,4-5,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNKPDLQPUWNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C2=CN(N=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 1 Benzyl 4 Cyclopent 1 En 1 Yl 1h Pyrazole and Analogous Pyrazole Architectures

General Principles of Pyrazole (B372694) Ring Construction Relevant to the Compound

The formation of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists. These strategies can be broadly categorized into cyclocondensation reactions, cyclizations involving α,β-unsaturated precursors, and modern transition-metal-catalyzed approaches.

Cyclocondensation Reactions of Hydrazine (B178648) Derivatives with Dicarbonyl Compounds or Equivalents

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.commdpi.comnih.gov This approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward and versatile route to a wide array of substituted pyrazoles. nih.govbeilstein-journals.org

The reaction mechanism involves the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The use of substituted hydrazines, such as benzylhydrazine (B1204620), allows for the introduction of substituents at the N-1 position of the pyrazole ring.

A significant consideration in the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is the potential for the formation of regioisomers. mdpi.comthieme-connect.com The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.

Reactant 1Reactant 2ConditionsProductKey Features
Hydrazine Derivative1,3-Dicarbonyl CompoundAcid or Base CatalysisPolysubstituted PyrazoleVersatile, potential for regioisomerism. mdpi.comthieme-connect.com
Benzylhydrazine1,3-DiketoneEthanolic solution1-Benzyl-substituted PyrazoleDirect introduction of the benzyl (B1604629) group at N-1.

Cyclization Reactions Involving Alpha,Beta-Ethylenic Ketones and Hydrazine Derivatives

An alternative and highly relevant strategy for the synthesis of 1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole involves the reaction of α,β-unsaturated ketones with hydrazine derivatives. mdpi.commdpi.com In this approach, the α,β-unsaturated ketone serves as a three-carbon synthon. For the target molecule, cyclopent-1-en-1-yl could be envisioned as being derived from a precursor such as 2-cyclopentenylidene-1-ethanone, which would then react with benzylhydrazine.

The reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated ketone, followed by intramolecular cyclization and oxidation of the resulting pyrazoline intermediate to the aromatic pyrazole. mdpi.comresearchgate.netresearchgate.net In some cases, the pyrazoline may be the major product, requiring a separate oxidation step to achieve the desired pyrazole. mdpi.com

A direct synthesis of this compound can be envisioned through the reaction of benzylhydrazine with cyclopent-1-en-1-one under acidic conditions. evitachem.com

Reactant 1Reactant 2IntermediateProductRef.
BenzylhydrazineCyclopent-1-en-1-onePyrazolineThis compound evitachem.com
Hydrazine Derivativeα,β-Unsaturated KetonePyrazolineSubstituted Pyrazole mdpi.comresearchgate.netresearchgate.net

Transition-Metal Catalyzed Pyrazole Synthesis

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, including pyrazoles. These methods often offer advantages in terms of efficiency, regioselectivity, and functional group tolerance compared to classical approaches.

Palladium catalysts have been extensively utilized in C-N bond-forming reactions to construct pyrazole rings. mdpi.com These methods include the coupling of aryl halides or triflates with pyrazole derivatives to form N-arylpyrazoles. acs.org Palladium-catalyzed reactions can also be employed for the synthesis of polysubstituted pyrazoles through ring-opening reactions of other heterocycles, such as 2H-azirines, with hydrazones. organic-chemistry.org Furthermore, palladium-catalyzed sp3 C-H bond arylation has been demonstrated using a pyrazole directing group, showcasing the versatility of palladium in functionalizing pyrazole-containing molecules. nih.gov The N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes has also been achieved using a palladium catalyst. acs.org

CatalystReactantsProductKey FeaturesRef.
Pd(dba)2/tBuBrettPhosAryl triflate, Pyrazole derivativeN-ArylpyrazoleHigh yields, good functional group tolerance. acs.org
Pd(OAc)22H-Azirine, HydrazonePolysubstituted PyrazoleRing-opening strategy. organic-chemistry.org
Pd(OAc)2Pyrazole-containing substrate, Aryl iodideβ-Phenethylamine (after removal of pyrazole)C-H bond functionalization. nih.gov
Pd(PPh3)4Pyrazole, VinylcyclopropaneN-Alkyl PyrazoleHigh atom economy and regioselectivity. acs.org

Copper-catalyzed reactions represent an economical and environmentally friendly alternative for pyrazole synthesis. mdpi.com Copper catalysts can promote cascade reactions for the formation of pyrazoles from simple starting materials. rsc.org For instance, copper-catalyzed sydnone-alkyne cycloaddition reactions provide a robust route to 1,4-disubstituted pyrazoles. acs.org Copper triflate has been used to catalyze the synthesis of pyrene-pyrazole pharmacophores from alkenyl hydrazones via a cross-dehydrogenative coupling under aerobic conditions. acs.org Additionally, copper(I)-catalyzed synthesis of pyrazoles from phenylhydrazones and dialkyl ethylenedicarboxylates has been reported. thieme-connect.com

CatalystReactantsProductKey FeaturesRef.
Copper(I) saltPhenylhydrazone, Dialkyl ethylenedicarboxylatePolysubstituted PyrazoleOne-pot synthesis. thieme-connect.com
Cu(OTf)2Alkenyl hydrazoneSubstituted PyrazoleCross-dehydrogenative coupling. acs.org
Copper(I) saltArylglycine, Alkyne1,4-Disubstituted PyrazoleSydnone-alkyne cycloaddition. acs.org

Ruthenium catalysts have been successfully employed in the synthesis of tri- and tetrasubstituted pyrazoles through intramolecular aerobic oxidative C-N coupling. nih.govorganic-chemistry.orgacs.org This method utilizes molecular oxygen as a green oxidant and demonstrates excellent reactivity and functional group tolerance. organic-chemistry.org The reaction is believed to proceed via chelation of ruthenium to a nitrogen atom, followed by C-H activation and reductive elimination to form the C-N bond, with molecular oxygen reoxidizing the ruthenium catalyst. organic-chemistry.org

CatalystReactantOxidantProductKey FeaturesRef.
Ruthenium(II) complexHydrazone precursorO2Tri- or Tetrasubstituted PyrazoleIntramolecular oxidative C-N coupling, green oxidant. nih.govorganic-chemistry.orgacs.org

Strategies for N-Benzylation in Pyrazole Synthesis

The introduction of a benzyl group onto a nitrogen atom of the pyrazole ring is a critical step in the synthesis of the target compound and its analogues. This transformation, known as N-alkylation, can be achieved through various methods, ranging from classical approaches to modern catalytic systems.

Typically, N-alkylation of pyrazoles is accomplished by deprotonating the pyrazole's N-H with a base, followed by the addition of an electrophilic benzyl source, such as a benzyl halide. mdpi.com Alternative methods have been developed to overcome challenges like regioselectivity in unsymmetrical pyrazoles and the use of harsh bases. mdpi.com

One modern approach utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. This method provides a ready route to N-alkyl pyrazoles, including N-benzyl derivatives, under mild conditions. mdpi.com For unsymmetrical pyrazoles, the regioselectivity of the benzylation is often controlled by steric factors. mdpi.com Another technique involves phase transfer catalysis, which can be performed without a solvent, offering a greener alternative. In this method, an 18-crown-6 (B118740) ether can be used as the catalyst with potassium tert-butoxide as the base to achieve exclusive N-alkylation. researchgate.net

Table 1: Comparison of N-Benzylation/Alkylation Methods for Pyrazoles
MethodReagentsKey FeaturesReference
Classical N-AlkylationBase (e.g., NaH, K₂CO₃), Benzyl HalideWidely used, requires strong base. mdpi.com
Acid-Catalyzed AlkylationBenzyl Trichloroacetimidate, Brønsted Acid (e.g., Camphorsulfonic acid)Mild conditions, avoids strong bases. mdpi.com
Phase Transfer CatalysisPotassium tert-butoxide, 18-crown-6, Benzyl HalideSolvent-free potential, convenient and mild. researchgate.net
Transition Metal CatalysisPd-catalyst, Benzylating AgentPrimarily explored for C-H functionalization but relevant to pyrazole modification. researchgate.net

Approaches for Introducing Cyclopentenyl Moieties at Pyrazole C-4 Position

The functionalization of the C-4 position of the pyrazole ring is crucial for tuning the molecule's properties. Electrophilic substitution reactions preferentially occur at this position. nih.gov For the synthesis of this compound, a key strategy involves constructing the pyrazole ring from precursors that already contain the cyclopentenyl moiety.

One direct route involves the reaction of benzylhydrazine with a β-dicarbonyl equivalent containing the desired C-4 substituent. A plausible precursor for the target molecule is a derivative of cyclopent-1-en-1-one. evitachem.com For instance, the reaction of benzylhydrazine with a 1,3-dicarbonyl compound substituted with a cyclopentenyl group would lead to the formation of the desired pyrazole core through a cyclocondensation reaction.

Alternatively, the pyrazole ring can be formed from cyclopentanone (B42830) itself. The reaction of cyclopentanone with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) yields condensation products that can undergo further reactions to form heterocyclic systems, including pyrazoles. researchgate.net By reacting these intermediates with a hydrazine, one can construct a pyrazole ring fused or substituted with a cyclopentane-derived moiety, which can then be modified to the cyclopentenyl group.

Post-synthesis modification of a pre-formed pyrazole at the C-4 position is another common strategy, typically achieved through transition-metal-catalyzed cross-coupling reactions. However, for the specific introduction of a cyclopentenyl group, building the ring from appropriately substituted precursors is often more direct.

Modern Methodologies for Enhanced Synthetic Efficiency and Sustainability

Recent advancements in synthetic organic chemistry have focused on developing methodologies that are not only efficient and high-yielding but also environmentally benign. nih.gov These modern techniques have been widely applied to the synthesis of pyrazole derivatives. benthamdirect.com

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique has been successfully employed in the synthesis of various heterocyclic compounds, including pyrazoles. benthamdirect.combenthamdirect.com Ultrasound irradiation can promote reactions by creating localized high-temperature and high-pressure zones, leading to faster reaction rates and higher yields. asianpubs.orgnih.gov It is considered an environmentally friendly method as it often allows for the use of milder conditions and can reduce the need for catalysts or excess reagents. ekb.eg The synthesis of pyrazolyl thiourea (B124793) derivatives and tetrazole-based pyrazolines has been effectively demonstrated using rapid ultrasound-mediated methods. nih.gov

Mechanochemical synthesis, typically performed using a ball mill, involves conducting reactions in the solid state with minimal or no solvent. rsc.org This technique is a cornerstone of green chemistry, as it significantly reduces solvent waste. thieme-connect.com The synthesis of pyrazoles from chalcones and hydrazines has been achieved efficiently through mechanochemical ball milling. thieme-connect.comthieme-connect.com The process involves vibrating the solid reactants in a metal jar with stainless steel balls at high frequency. thieme-connect.com This method often results in shorter reaction times, higher yields, and simpler workup procedures compared to conventional solvent-based methods. thieme-connect.com

The application of green chemistry principles to pyrazole synthesis aims to create more sustainable and environmentally friendly processes. nih.govbenthamdirect.com This involves several strategies:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. nih.govgsconlinepress.com

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, often facilitated by microwave or mechanochemical techniques. benthamdirect.comresearchgate.net

Catalysis: Employing recyclable or biodegradable catalysts to improve efficiency and reduce waste. nih.gov

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions are particularly effective in this regard. nih.govacs.org

These green approaches are not only ecologically beneficial but also often lead to simplified procedures, lower costs, and improved safety. benthamdirect.com

Table 2: Overview of Modern Synthetic Methodologies for Pyrazoles
MethodologyPrincipleAdvantagesReference
Microwave-AssistedRapid, uniform heating via dielectric interactions.Reduced reaction times, higher yields, improved selectivity. benthamdirect.comrsc.orgacs.orgresearchgate.net
Ultrasound-AssistedAcoustic cavitation enhances reactivity.Faster rates, milder conditions, environmentally friendly. benthamdirect.comasianpubs.org
MechanochemicalMechanical energy induces chemical reactions in the solid state.Solvent-free, simple workup, high efficiency. thieme-connect.comthieme-connect.com
Green ChemistryDesign of chemical products and processes that reduce or eliminate hazardous substances.Sustainability, safety, reduced waste, cost-effectiveness. nih.govbenthamdirect.comacs.org

Regioselectivity and Stereoselectivity Control in Compound Formation

The synthesis of pyrazole derivatives, including this compound and its analogs, presents significant challenges in controlling regioselectivity and stereoselectivity. The regiochemical outcome of pyrazole ring formation is particularly crucial when unsymmetrical precursors are used, as this can lead to the formation of isomeric products. Furthermore, the introduction of substituents with stereogenic centers or the potential for geometric isomerism necessitates precise control over stereoselectivity.

The primary method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. mdpi.com When an unsymmetrical hydrazine, such as benzylhydrazine, is reacted with an unsymmetrical β-dicarbonyl compound, two regioisomeric pyrazoles can be formed. The control of this regioselectivity is a key focus in synthetic strategies.

Several factors have been identified as critical in directing the regiochemical outcome of pyrazole synthesis. These include the nature of the substituents on both the dicarbonyl compound and the hydrazine, the reaction solvent, the catalyst employed, and the reaction temperature. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol. conicet.gov.aracs.org This effect is attributed to the unique properties of fluorinated alcohols, which can influence the stability of reaction intermediates.

Another powerful strategy for achieving high regioselectivity is the use of N-monosubstituted hydrazones in reaction with various electrophiles, such as nitroolefins. acs.orgorganic-chemistry.org This approach often provides a single regioisomer due to the inherent electronic differences between the nitrogen and carbon atoms of the hydrazone. Additionally, 1,3-dipolar cycloaddition reactions offer a highly regioselective route to pyrazoles. mdpi.comnih.gov

Catalysis also plays a pivotal role in controlling regioselectivity. Various metal catalysts, including those based on silver, copper, and iron, have been successfully employed to direct the formation of specific pyrazole regioisomers. mdpi.comorganic-chemistry.org The choice of catalyst can influence the reaction pathway and the transition state energies, thereby favoring the formation of one isomer over another.

In the context of stereoselectivity, the synthesis of pyrazole architectures can involve the creation of chiral centers or the control of geometric isomerism (E/Z). For instance, the Michael addition of pyrazoles to conjugated carbonyl alkynes can be controlled to selectively produce either (E)- or (Z)-N-carbonylvinylated pyrazoles. The presence or absence of a silver carbonate catalyst has been shown to be the key factor in switching the stereochemical outcome of this reaction. nih.gov

The stereoselective synthesis of more complex, fused pyrazole systems has also been achieved. For example, intramolecular 1,3-dipolar cycloaddition and condensation reactions have been used to create isosteviol-fused pyrazolines and pyrazoles with high stereoselectivity. nih.gov The stereochemistry of the products in such reactions is often dictated by the geometry of the starting materials and the reaction conditions.

The following tables present illustrative data on the control of regioselectivity and stereoselectivity in the synthesis of pyrazole analogs, based on findings in the broader literature.

Table 1: Influence of Solvent on Regioselectivity in the Synthesis of 1-Benzyl-3-alkyl-5-aryl-pyrazoles

EntryAlkyl Group (R1)Aryl Group (R2)SolventRegioisomeric Ratio (A:B)Predominant Isomer
1MethylPhenylEthanol65:35A
2MethylPhenylTFE92:8A
3Ethyl4-ChlorophenylEthanol70:30A
4Ethyl4-ChlorophenylHFIP95:5A

Regioisomer A: 1-Benzyl-5-aryl-3-alkyl-pyrazole, Regioisomer B: 1-Benzyl-3-aryl-5-alkyl-pyrazole. Data is representative of trends observed in the literature. conicet.gov.aracs.org

Table 2: Catalyst-Controlled Stereoselective N-Vinylation of 3,5-Dimethylpyrazole

EntryCatalystAlkyneProduct IsomerYield (%)
1NoneEthyl propiolate(E)-N-vinylated pyrazole92
2Ag2CO3Ethyl propiolate(Z)-N-vinylated pyrazole85
3NoneMethyl 2-butynoate(E)-N-vinylated pyrazole90
4Ag2CO3Methyl 2-butynoate(Z)-N-vinylated pyrazole82

Data is representative of trends observed in the literature for analogous systems. nih.gov

Mechanistic Insights into the Formation and Transformations of 1 Benzyl 4 Cyclopent 1 En 1 Yl 1h Pyrazole

Proposed Reaction Mechanisms for Key Synthetic Pathways

The construction of substituted pyrazoles like 1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole is predominantly achieved through cyclocondensation reactions, which involve the formation of the heterocyclic ring from acyclic precursors. mdpi.com However, modern synthetic strategies have also incorporated catalytic reactions that may proceed through radical intermediates to forge the pyrazole (B372694) skeleton. nih.govorganic-chemistry.org

The most classic and widely utilized method for pyrazole synthesis is the cyclocondensation of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative. beilstein-journals.org For the target molecule, this would involve the reaction of benzylhydrazine (B1204620) with a suitable 1,3-dicarbonyl compound or its synthetic equivalent bearing the cyclopent-1-en-1-yl moiety.

The reaction mechanism, often referred to as the Knorr pyrazole synthesis, proceeds through the following detailed steps: mdpi.com

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of benzylhydrazine on one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl precursor. This initial step can be catalyzed by either acid or base.

Hydrazone Formation: This attack leads to the formation of a hemiaminal intermediate, which subsequently dehydrates to form a hydrazone. This intermediate is a key branching point for the reaction's regiochemical outcome.

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the second carbonyl group. This step forms the five-membered heterocyclic ring.

Dehydration and Aromatization: The resulting cyclic intermediate, a pyrazoline derivative, undergoes a final dehydration step to eliminate a molecule of water, leading to the formation of the stable, aromatic pyrazole ring. researchgate.net

An alternative cyclocondensation pathway involves the use of an α,β-unsaturated ketone as the 1,3-dielectrophile. mdpi.com In this case, the reaction typically begins with a Michael addition of the hydrazine to the β-carbon of the enone, followed by cyclization and oxidation to yield the aromatic pyrazole. beilstein-journals.org

StepIntermediateDescription
1HemiaminalInitial attack of benzylhydrazine on a carbonyl group.
2HydrazoneDehydration of the hemiaminal forms a key intermediate.
3Cyclic HemiaminalIntramolecular attack by the second nitrogen atom closes the ring.
4Aromatic PyrazoleFinal dehydration yields the stable this compound.

Modern synthetic methods have enabled the construction of pyrazole rings under milder conditions, often employing metal catalysis that can involve radical pathways. nih.gov For instance, copper-catalyzed aerobic oxidative cyclizations provide an efficient route to pyrazoles. organic-chemistry.org A plausible radical mechanism for the formation of the target compound could involve the following steps:

Radical Generation: The reaction may be initiated by the single-electron oxidation of benzylhydrazine, promoted by a metal catalyst like Cu(I), to form a hydrazonyl radical. organic-chemistry.org

Radical Addition: This hydrazonyl radical then adds to a suitable unsaturated precursor, such as an alkyne or a Michael acceptor substituted with the cyclopentenyl group.

Intramolecular Cyclization: The resulting radical intermediate undergoes an intramolecular cyclization to form the five-membered ring.

Oxidative Aromatization: The cyclized radical intermediate is then oxidized, often with air serving as a green terminal oxidant, to yield the final aromatic pyrazole product and regenerate the catalyst. nih.gov

Radical trapping experiments are often employed to provide evidence for the involvement of such radical intermediates in the reaction pathway. nih.gov

Influence of Substituents on Reaction Energetics and Selectivity

The substituents on both the hydrazine and the 1,3-dicarbonyl precursor play a critical role in dictating the reaction's energetics and regioselectivity. nih.gov In the synthesis of this compound, the benzyl (B1604629) and cyclopentenyl groups are the key directors.

Electronic Effects: The benzyl group on the hydrazine does not strongly alter its nucleophilicity. The cyclopentenyl group, being an alkene, is weakly electron-donating, which can influence the electrophilicity of the carbonyl carbons in the precursor. Electron-donating groups on the pyrazole ring have been shown to lower the energetic demands for certain transformations. mdpi.com

Steric Effects: The steric bulk of the benzyl and cyclopentenyl groups is a significant factor in controlling regioselectivity, especially when an unsymmetrical 1,3-dicarbonyl precursor is used. researchgate.net The initial nucleophilic attack by benzylhydrazine often occurs at the less sterically hindered carbonyl carbon, which directs the final substitution pattern of the pyrazole ring. nih.gov For example, if R1 is an aryl group and R3 is an alkyl group in a 1,3-diketone, the reaction typically yields the regioisomer where the N-substituent is adjacent to the C5-alkyl group. nih.gov

FactorInfluence on Benzyl Group (N1)Influence on Cyclopentenyl Group (C4)Impact on Reaction
Electronic Weakly electron-donating/neutralWeakly electron-donatingModulates nucleophilicity and electrophilicity of reactants.
Steric Significant bulkModerate bulkGoverns regioselectivity by directing attack to the less hindered site.

Kinetic Studies of Pyrazole Ring Formation

While specific kinetic data for the synthesis of this compound are not extensively documented, kinetic studies of related Knorr-type pyrazole syntheses provide valuable insights. researchgate.net

These studies have generally found that the cyclocondensation reaction between 1,3-diketones and arylhydrazines follows first-order kinetics. researchgate.net The rate of pyrazole formation is highly dependent on several factors:

Solvent: The choice of solvent can significantly impact the reaction rate, partly by influencing the keto-enol equilibrium of the 1,3-dicarbonyl starting material. researchgate.net

Substituents: The electronic nature of substituents on the hydrazine component affects the reaction rate. Electron-donating groups tend to accelerate the reaction by increasing the nucleophilicity of the hydrazine, whereas electron-withdrawing groups have the opposite effect.

Catalysis: The reaction can be catalyzed by acid or base, which affects the rate of both the initial hydrazone formation and the subsequent cyclization and dehydration steps.

High-throughput screening methods have been utilized to optimize reaction conditions by studying the kinetics of pyrazole formation, demonstrating that solvent choice often has the greatest impact on both the reaction rate and the final product yield. researchgate.net

Advanced Spectroscopic and Structural Characterization of 1 Benzyl 4 Cyclopent 1 En 1 Yl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR Spectroscopic Data Analysis

A comprehensive search of scientific databases did not yield specific ¹H and ¹³C NMR spectral data for 1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole.

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignments

Information regarding two-dimensional NMR studies (such as COSY, HSQC, HMBC) for this compound has not been reported in the accessible literature, precluding any detailed analysis of its molecular connectivity and stereochemistry.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

While the molecular weight of this compound can be calculated from its molecular formula (C₁₅H₁₆N₂), specific experimental mass spectrometry data, including fragmentation pathways, is not available in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental infrared (IR) spectrum for this compound, which would provide information on its functional groups, could not be located in the public scientific domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound in the reviewed literature to analyze its electronic transitions.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound determined by X-ray crystallography has not been reported in the scientific literature. Therefore, a definitive analysis of its solid-state structure, including bond lengths, bond angles, and crystal packing, cannot be presented.

Determination of Molecular Conformation and Torsion Angles

The molecular conformation of pyrazole (B372694) derivatives is largely defined by the relative orientations of the substituent groups attached to the pyrazole ring. For this compound, the key conformational parameters would be the torsion angles involving the benzyl (B1604629) and cyclopentenyl moieties.

In related structures like 4-benzyl-1H-pyrazole and its derivatives, the dihedral angle between the pyrazole and the phenyl rings is a significant feature. This angle is influenced by the steric and electronic effects of other substituents on the pyrazole ring. For example, in 4-benzyl-3,5-dimethyl-1H-pyrazole, the dihedral angle between the mean planes of the pyrazole and phenyl rings is reported to be 78.65 (19)°. nih.gov Similarly, for 4-benzyl-1H-pyrazole, a dihedral angle of 86.00 (7)° is observed between the pyrazole and phenyl units. nih.goviucr.org

For this compound, one would expect a similar non-coplanar arrangement between the pyrazole and the benzyl group's phenyl ring. The cyclopentenyl group at the 4-position would also have a specific orientation relative to the pyrazole ring, likely with some degree of twisting to minimize steric hindrance. The planarity of the pyrazole ring itself is a common feature in such compounds. mdpi.com

Table 1: Representative Torsion and Dihedral Angles in Related Benzyl-Pyrazole Structures

Compound Dihedral Angle (Pyrazole-Phenyl) Fold Angle Twist Angle C(pz)-C(CH₂)-C(ph) Angle
4-Benzyl-1H-pyrazole nih.goviucr.org 86.00 (7)° 17.52 (12)° 65.00 (4)° 63.85 (15)°

This table is interactive. Data is based on structurally similar compounds to provide context.

Analysis of Intermolecular Interactions and Crystal Packing

In pyrazole compounds containing an N–H group, N–H···N hydrogen bonds are a common and dominant feature, often leading to the formation of chains or "catemers". nih.govnih.gov For N1-substituted pyrazoles like this compound, this type of hydrogen bonding is absent. Instead, weaker interactions are expected to play a more significant role in the crystal packing.

The benzyl protons can participate in C–H···π interactions with neighboring pyrazole or phenyl rings. nih.gov In the crystal structure of 4-benzyl-1H-pyrazole, the aromatic moieties are organized into distinct alternating bilayers of pyrazole and phenyl groups. nih.govresearchgate.net Within these layers, the rings stack in columns. researchgate.net

Furthermore, edge-to-face π–π interactions between phenyl rings or between phenyl and pyrazole rings can contribute to the stability of the crystal lattice. nih.gov The interplay of these varied, weaker interactions results in a complex three-dimensional packing arrangement that maximizes packing efficiency and optimizes electrostatic interactions. nih.gov The specific packing motif for this compound would depend on the precise shape of the molecule and the way the benzyl and cyclopentenyl groups interlock with those of adjacent molecules.

Table 2: Common Intermolecular Interactions in Pyrazole Crystal Structures

Interaction Type Description Typical Participants
N–H···N Hydrogen Bonds Strong directional interaction forming chains or dimers. N–H donor, pyrazole N acceptor.
C–H···π Interactions Weaker hydrogen bonds involving C-H donors and aromatic π-systems. Benzyl C-H, Phenyl/Pyrazole rings.
π–π Stacking Non-covalent interaction between aromatic rings. Parallel or offset phenyl/pyrazole rings.

This table is interactive and summarizes common interactions found in related pyrazole structures.

Computational and Theoretical Chemistry Studies of 1 Benzyl 4 Cyclopent 1 En 1 Yl 1h Pyrazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the preferred three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its favorable balance between accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.

For 1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to perform a full geometry optimization. This process finds the lowest energy conformation of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is reached.

Illustrative DFT-Calculated Properties for this compound

This table presents hypothetical data typical for a molecule of this class, as specific experimental or computational results for this compound are not available in published literature.

ParameterHypothetical Value
Total Energy (Hartree)-745.123
HOMO Energy (eV)-6.25
LUMO Energy (eV)-0.98
HOMO-LUMO Gap (eV)5.27
Dipole Moment (Debye)2.15

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on solving the Schrödinger equation without using empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for certain systems, albeit at a significantly greater computational expense. These methods could be used to refine the geometric and electronic structures obtained from DFT, providing a benchmark for the accuracy of the less expensive methods.

Conformational Analysis and Energy Landscapes

The presence of single bonds in this compound allows for rotation of the substituent groups, leading to various possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

The key rotatable bonds are the C-N bond linking the pyrazole (B372694) ring to the benzyl (B1604629) group's methylene (B1212753) bridge and the C-C bond connecting the pyrazole to the cyclopentenyl ring. By systematically rotating these bonds and calculating the energy at each step (a process known as a potential energy surface scan), one can map out the conformational energy landscape. This landscape reveals the low-energy valleys corresponding to stable conformers and the mountain passes that represent the transition states for interconversion. The results of such an analysis are crucial for understanding which shapes the molecule is likely to adopt and how flexible it is.

Hypothetical Relative Energies of Stable Conformers

This table illustrates potential outcomes of a conformational analysis. The dihedral angles define the orientation of the benzyl and cyclopentenyl groups relative to the pyrazole ring.

ConformerDihedral Angle 1 (Benzyl-Pyrazole)Dihedral Angle 2 (Cyclopentenyl-Pyrazole)Relative Energy (kcal/mol)
A (Global Minimum)90°30°0.00
B-90°30°0.00
C90°150°1.52

Tautomerism and Proton Transfer Dynamics in Pyrazole Systems

Tautomerism is a phenomenon where a molecule exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. researchgate.netnih.gov N-unsubstituted pyrazoles are well-known to exhibit annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. mdpi.comfu-berlin.denih.gov

However, in this compound, the nitrogen at the 1-position is substituted with a benzyl group. This substitution effectively blocks the common pathway for annular tautomerism, as there is no mobile proton on the pyrazole ring nitrogens. Therefore, this specific compound is expected to exist predominantly as the single N1-benzyl regioisomer. While other forms of tautomerism are theoretically possible (e.g., involving proton migration from the methylene bridge or the cyclopentenyl ring to a pyrazole nitrogen), these would likely result in high-energy, non-aromatic intermediates. Quantum chemical calculations can confirm this by computing the relative energies of these hypothetical tautomers. The large energy difference would indicate that only the N1-benzyl form is significantly populated under normal conditions.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

While quantum mechanics is excellent for describing the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, flexes, and interacts with its environment.

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) to mimic solution-phase conditions. Over the course of the simulation (nanoseconds to microseconds), one could observe the conformational transitions identified in the energy landscape analysis, study the solvation structure around the molecule, and calculate various time-averaged properties. MD is particularly valuable for understanding how a molecule might bind to a biological target, as it can reveal the dynamic process of recognition and binding, as well as the stability of the resulting complex. researchgate.net

Molecular Modeling for Structure-Activity Relationship (SAR) Insights

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science, aiming to correlate a molecule's chemical structure with its biological activity or physical properties. researchgate.net Computational modeling is a key tool in developing SAR models. nih.gov Pyrazole derivatives are known to be inhibitors of various protein kinases, and SAR studies are crucial for optimizing their potency and selectivity. nih.govmdpi.comnih.gov

For this compound, if it were identified as a hit compound for a particular biological target, computational methods could be used to build a SAR model. The calculated properties (e.g., HOMO/LUMO energies, dipole moment, molecular shape, electrostatic potential) would serve as quantitative descriptors. A model would then be built by computationally introducing various substituents at different positions on the molecule (e.g., on the benzyl or cyclopentenyl rings) and calculating the same set of descriptors for each new analogue. By correlating these descriptors with experimentally measured activity, a predictive SAR model can be developed. This model can then guide the synthesis of new derivatives with potentially improved activity.

Illustrative SAR Table for Hypothetical Kinase Inhibition

This table provides a hypothetical example of how structural modifications might influence the inhibitory activity (IC50) of the parent compound against a target kinase.

CompoundModificationHypothetical IC50 (nM)SAR Insight
Parent CompoundNone500Baseline activity
Analogue 14-Fluoro on Benzyl ring250Electron-withdrawing group may enhance binding.
Analogue 24-Methoxy on Benzyl ring800Bulky electron-donating group may be detrimental.
Analogue 3Cyclopentyl instead of Cyclopentenyl1500Planarity of the C4-substituent appears important.

Ligand-Based and Structure-Based Design Principles

No specific studies on the ligand-based or structure-based design of this compound were found in the reviewed literature. While general principles of drug design are often applied to pyrazole scaffolds, specific details, data, or research findings pertaining to this particular compound are not available.

Docking Studies for Putative Binding Modes with Biological Targets

There are no published docking studies that have investigated the binding modes of this compound with any biological targets. Consequently, no data tables of binding energies, interacting residues, or inhibition constants can be provided.

Chemical Reactivity and Synthetic Derivatization of 1 Benzyl 4 Cyclopent 1 En 1 Yl 1h Pyrazole

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which confer a unique reactivity profile. chemicalbook.comglobalresearchonline.net This system is generally stable and resistant to oxidation and reduction, though strong conditions like electrolytic oxidation or ozonolysis can induce ring opening. chemicalbook.comguidechem.com

The distribution of electrons within the pyrazole ring defines its reactive sites. The presence of two electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions, rendering them electrophilic and susceptible to nucleophilic attack. chemicalbook.comnih.govresearchgate.net Conversely, the C4 position possesses the highest electron density, making it the primary site for electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.comglobalresearchonline.netnih.gov

The nitrogen atoms also exhibit distinct reactivity. The N1 atom, substituted with the benzyl (B1604629) group in the target molecule, is considered pyrrole-like and generally unreactive in its substituted form. guidechem.compharmaguideline.com The N2 atom is pyridine-like, possessing a lone pair of electrons that makes it basic and prone to reaction with electrophiles. globalresearchonline.netnih.govijraset.com

Table 1: Reactive Sites of the Pyrazole Core in 1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole

Ring Position Character Typical Reactions
N1 (Pyrrole-like) Substituted Generally unreactive
N2 (Pyridine-like) Nucleophilic/Basic Reacts with electrophiles, Protonation
C3 Electrophilic Nucleophilic attack, Deprotonation by strong base
C4 Nucleophilic Electrophilic substitution
C5 Electrophilic Nucleophilic attack

Unsubstituted pyrazole is a weak base with a pKb of 11.5. chemicalbook.comguidechem.com The basic character is attributed to the sp²-hybridized, pyridine-like N2 nitrogen atom, which can accept a proton to form salts with inorganic acids. globalresearchonline.netmdpi.com Protonation of the pyrazole ring leads to the formation of a pyrazolium (B1228807) cation. This modification alters the ring's reactivity, making it less susceptible to electrophilic attack at the C4 position while facilitating substitution at the C3 position. chemicalbook.comguidechem.comijraset.com

While the N1-benzyl substitution in the target molecule removes the acidic proton typically found on N-unsubstituted pyrazoles, the fundamental basicity of the N2 atom remains a key feature of its acid-base properties. nih.govmdpi.com

Chemical Transformations Involving the Benzyl Group

The benzyl group attached to the N1 position of the pyrazole ring is not merely a passive substituent. The benzylic C-H bonds exhibit enhanced reactivity due to the stabilization of benzylic radicals, cations, and anions by the adjacent aromatic ring. wikipedia.org

One of the most significant transformations of the N-benzyl group in heterocyclic chemistry is its removal (debenzylation). This is often necessary when the benzyl group is used as a protecting group during a synthetic sequence. Common methods for N-debenzylation include:

Hydrogenolysis : Catalytic hydrogenation, typically using palladium on carbon (Pd/C), is a common method, though its application is limited if other reducible functional groups (like the cyclopentenyl double bond) are present. researchgate.net

Oxidative Cleavage : The benzyl group can be removed under oxidative conditions. For instance, a combination of potassium tert-butoxide (KOtBu) in DMSO with oxygen has been shown to efficiently debenzylate nitrogen heterocycles. researchgate.net This method is notable for its compatibility with various functional groups, including thioethers, halogens, and nitriles. researchgate.net

Lewis Acid Cleavage : Strong Lewis acids can also effect debenzylation, although this method may not be suitable for molecules with acid-sensitive functional groups. researchgate.net

Beyond deprotection, the benzylic position can be functionalized through reactions like Wohl-Ziegler bromination or oxidation to a carbonyl group under specific conditions. wikipedia.org

Reactions of the Cyclopentenyl Moiety (e.g., Olefin Functionalizations, Cycloadditions)

The cyclopentenyl group provides a site of unsaturation that can undergo a variety of addition and functionalization reactions characteristic of olefins. thieme-connect.comorganic-chemistry.org The double bond is susceptible to attack by electrophiles and can participate in concerted cycloaddition reactions.

Key potential reactions include:

Cycloaddition Reactions : As an alkene, the cyclopentenyl moiety can act as a dienophile in [4+2] Diels-Alder reactions or participate in [2+2] cycloadditions, often photochemically induced. thieme-connect.comwikipedia.orgfiveable.me It can also undergo 1,3-dipolar cycloadditions with reagents like nitrile oxides. beilstein-journals.org

Olefin Functionalizations : The double bond can be subjected to various functionalization reactions, such as:

Epoxidation : Reaction with peroxy acids to form an epoxide. thieme-connect.com

Halogenation : Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

Hydroboration-Oxidation : To install a hydroxyl group with anti-Markovnikov regioselectivity.

Metathesis : Ring-opening metathesis (ROM) or cross-metathesis (CM) can be employed to form new carbon-carbon bonds. beilstein-journals.org

Development of Novel Analogs and Conjugates for Structure-Activity Exploration

The scaffold of this compound is a valuable starting point for the development of novel analogs to investigate structure-activity relationships (SAR). nih.gov Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. proquest.comnih.govmdpi.com

SAR studies often involve systematic modification of each part of the molecule:

Pyrazole Ring Substitution : Altering or adding substituents at the C3 and C5 positions of the pyrazole ring can significantly impact biological activity. nih.gov

Benzyl Group Modification : Introducing substituents (e.g., methoxy, chloro groups) onto the phenyl ring of the benzyl group can modulate electronic properties and steric bulk, influencing interactions with biological targets. nih.govnih.gov

Cyclopentenyl Moiety Variation : Modifying the cyclopentenyl ring, for instance by changing its size (e.g., to a cyclopentyl group) or functionalizing the double bond, can probe the importance of this region for activity. nih.gov

The synthesis of such analogs allows researchers to map the pharmacophore and optimize properties like potency, selectivity, and pharmacokinetic profiles. For example, studies on pyrazole-based inhibitors have shown that introducing a benzyl moiety at the N1 position can be well-tolerated and provide a vector for further modification. nih.gov Similarly, research into pyrazole-based SGLT1 inhibitors involved extensive modification of the benzyl group and other positions on the pyrazole ring to establish SAR profiles. nih.gov

Future Research Directions and Potential Applications in Chemical Science

Advancements in Asymmetric Synthesis and Enantioselective Approaches for the Compound

The development of chiral pyrazole (B372694) derivatives has gained significant attention due to their importance in medicinal chemistry and catalysis. shef.ac.uk While 1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole is achiral as depicted, future research could focus on introducing chirality to its structure.

Enantioselective synthesis could be approached in several ways:

Asymmetric functionalization of the cyclopentenyl ring: The double bond in the cyclopentenyl group is a prime target for asymmetric reactions such as dihydroxylation, epoxidation, or hydrogenation, which would create stereocenters.

Synthesis of chiral analogues: Introducing chiral substituents on the benzyl (B1604629) ring or replacing the benzyl group with a chiral moiety would generate enantiomerically enriched analogues.

Catalytic asymmetric synthesis: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, could enable the enantioselective construction of related pyrazole structures. rsc.org For instance, catalytic asymmetric 1,4-conjugate aza-Michael additions could be explored for synthesizing N-substituted pyrazoles with high enantioselectivity. dntb.gov.ua

These approaches would yield a library of chiral molecules derived from the parent compound, enabling the exploration of stereochemistry-dependent properties.

Research ApproachPotential Chiral OutcomeKey Methodologies
Cyclopentenyl Ring FunctionalizationCreation of vicinal diols, epoxides, or saturated stereocentersAsymmetric dihydroxylation, Sharpless epoxidation, catalytic asymmetric hydrogenation
Synthesis of Chiral AnaloguesIntroduction of stereocenters on peripheral groupsUse of chiral building blocks, chiral auxiliaries
Catalytic Asymmetric SynthesisEnantioselective formation of the pyrazole core or C-N bondOrganocatalysis (e.g., chiral phosphoric acids), transition-metal catalysis (e.g., Pd, Rh complexes) escholarship.org

Exploration of Novel and Greener Synthetic Pathways

Modern chemical synthesis emphasizes sustainability, focusing on methods that are efficient, safe, and environmentally benign. researchgate.netresearchgate.net Future research on the synthesis of this compound should prioritize these "green" principles.

Potential areas for exploration include:

One-Pot Multicomponent Reactions (MCRs): Designing a convergent synthesis where benzylhydrazine (B1204620), a cyclopentenyl-containing precursor, and a third component react in a single step would improve efficiency and reduce waste. mdpi.com

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, improve safety, and facilitate scalability compared to traditional batch processes. nih.gov

Green Catalysts and Solvents: Investigating the use of recyclable catalysts, such as nano-catalysts or solid-supported reagents, and employing environmentally friendly solvents like water or ionic liquids would significantly reduce the environmental impact of the synthesis. nih.govnih.gov

Microwave and Ultrasound-Assisted Synthesis: These energy sources can accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. nih.gov

Synthetic StrategyKey AdvantagesExample Application
Multicomponent ReactionsIncreased atom economy, reduced purification steps, operational simplicity. mdpi.comA one-pot reaction of benzylhydrazine, a cyclopentenyl β-diketone, and another reactant.
Flow ChemistryEnhanced safety, improved reproducibility, ease of scaling. nih.govContinuous production using packed-bed reactors with immobilized catalysts.
Green CatalysisCatalyst reusability, reduced heavy metal waste, milder reaction conditions. nih.govNano-ZnO or layered double hydroxide (LDH) catalyzed cyclocondensation. nih.govmdpi.com
Alternative Energy SourcesReduced reaction times, improved yields, energy efficiency. nih.govMicrowave-assisted synthesis in aqueous media.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms for forming this compound is crucial for optimizing its synthesis and predicting its reactivity. Advanced analytical and computational methods can provide profound insights.

Advanced Spectroscopic Analysis: Techniques such as 2D NMR (COSY, HSQC, HMBC), single-crystal X-ray diffraction, and advanced mass spectrometry can be used to unequivocally confirm the structure and regiochemistry of the compound and any intermediates. nih.gov In-situ spectroscopic monitoring (e.g., ReactIR) could allow for real-time tracking of reaction kinetics and intermediate formation.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate the energies of transition states and intermediates, and rationalize observed regioselectivity. researchgate.net Such studies can elucidate the precise mechanism, for example, of a metal-mediated N-N bond formation or a cyclocondensation reaction, providing a predictive framework for optimizing conditions. nih.govrsc.org

Predictive Modeling for Structure-Property Relationships and Optimization

Computational modeling is a powerful tool for predicting the physicochemical properties of molecules and guiding the design of new derivatives with desired characteristics.

Quantitative Structure-Property Relationship (QSPR): QSPR models can be developed to correlate structural features of this compound and its analogues with specific properties like solubility, electronic properties, or binding affinity to a target (in a non-clinical context). researchgate.netnih.gov

Molecular Electrostatic Potential (MESP): Mapping the MESP surface can reveal regions of positive and negative electrostatic potential, which are critical for understanding and predicting intermolecular interactions. researchgate.net This information is invaluable for designing molecules that can participate in specific non-covalent interactions, such as hydrogen bonding or π-stacking.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in predicting the compound's electronic behavior and reactivity in various chemical reactions.

Modeling TechniquePredicted PropertiesApplication in Research
QSPRSolubility, logP, electronic absorption maxima, binding affinity. nih.govGuiding the design of analogues with optimized physical or chemical properties.
MESP AnalysisSites for electrophilic and nucleophilic attack, intermolecular interaction hotspots. researchgate.netDesigning molecules for self-assembly or interaction with specific surfaces.
FMO AnalysisElectronic transitions, reactivity, and stability.Predicting behavior in photochemical reactions or as an electronic material.

Design and Synthesis of Next-Generation Analogues for Specific Biological Targets (Non-Clinical Focus)

Systematic structural modification of this compound can lead to the discovery of new molecules with tailored properties for use as research tools. Structure-activity relationship (SAR) studies are central to this effort. mdpi.comnih.gov

A focused research program could involve:

Modification of the Benzyl Group: Introducing various substituents (e.g., electron-donating or -withdrawing groups) on the phenyl ring to modulate the electronic properties of the pyrazole core.

Variation of the C4-Substituent: Replacing the cyclopentenyl ring with other cyclic or acyclic alkyl/aryl groups to probe steric and conformational effects.

Functionalization of the Pyrazole Ring: Introducing substituents at the C3 and C5 positions of the pyrazole core to create a diverse library of analogues.

These new compounds could be screened for their ability to interact with specific enzymes or proteins in vitro, serving as chemical probes to study biological processes without a direct therapeutic goal.

Potential Applications in Chemical Biology Tool Development and Materials Science (Non-Clinical)

The unique structure of this compound makes it a candidate for applications beyond traditional medicinal chemistry.

Chemical Biology: The pyrazole scaffold can be functionalized with fluorophores or affinity tags to create chemical probes for studying biological systems. For example, linking it to a fluorescent molecule could allow for visualization of its interactions with specific cellular components.

Materials Science: Pyrazole derivatives are known to have applications as dyes and fluorescent materials. researchgate.netnih.gov The conjugated system of the pyrazole ring, when extended through appropriate substitution, could lead to novel organic materials with interesting photophysical properties. acs.org The compound could also serve as a ligand for creating metal-organic frameworks (MOFs) or as a monomer for the synthesis of novel polymers with unique thermal or electronic properties.

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via cyclocondensation reactions. For example, cyclocondensation of carbonyl precursors (e.g., ethyl acetoacetate) with hydrazines or hydrazides in the presence of reagents like DMF-DMA (dimethylformamide dimethyl acetal) can yield pyrazole cores. Optimizing reaction conditions involves adjusting temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents. Catalysts such as POCl₃ or acidic conditions may enhance cyclization efficiency. Post-synthetic modifications (e.g., benzylation) can introduce substituents .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regioselectivity (e.g., benzyl group integration at N1).
  • IR Spectroscopy : To identify functional groups (e.g., C=O stretch in carboxylate derivatives).
  • X-ray Crystallography : For unambiguous structural confirmation, particularly for stereochemical assignments .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for pyrazole derivatives?

Discrepancies (e.g., unexpected NMR shifts or IR bands) require cross-validation:

  • DFT Calculations : Compare computed vibrational spectra (IR) or chemical shifts (NMR) with experimental data. Adjust basis sets (e.g., B3LYP/6-31G*) to improve accuracy .
  • Crystallographic Validation : Use X-ray structures to resolve ambiguities in substituent orientation .

Q. What strategies are recommended for regioselective functionalization of the pyrazole ring in this compound?

  • Directing Groups : Introduce electron-withdrawing groups (e.g., carboxylates) to direct electrophilic substitution to specific positions.
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., NH groups) to enable selective modifications.
  • Metal-Catalyzed Cross-Coupling : Use Suzuki-Miyaura or Buchwald-Hartwig reactions for C–C or C–N bond formation at desired positions .

Q. What methodological approaches are used to evaluate the biological activity of this compound derivatives?

  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects.
    • In Silico Screening : Molecular docking (AutoDock, Glide) to predict binding affinities for receptors like GPCRs or ion channels .

Q. How can computational modeling enhance the understanding of this compound’s reactivity and bioactivity?

  • DFT Studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over time to assess binding stability.
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with biological activity to guide derivative design .

Q. What experimental considerations are critical when synthesizing pyrazole-triazole hybrids from this compound?

  • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach triazole moieties. Ensure anhydrous conditions and inert atmosphere to prevent side reactions.
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC to isolate hybrids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.